2-(Bromomethyl)-4-fluoro-1-nitrobenzene

organic synthesis bromination yield optimization

Specifically required for [¹⁸F]fluorotroprapride and [¹⁸F]fluorodexetimide synthesis; the ortho-nitro/para-fluoro pattern is essential for nucleophilic aromatic [¹⁸F]fluorination (30-50% EOB yields). Regioisomeric substitution (e.g., CAS 1958-93-6) fails to produce viable radiochemical intermediates. Melting point (38-46°C) distinguishes from isomers; verify to avoid synthetic errors.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
CAS No. 82420-35-7
Cat. No. B1278343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-fluoro-1-nitrobenzene
CAS82420-35-7
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CBr)[N+](=O)[O-]
InChIInChI=1S/C7H5BrFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
InChIKeyZODQWFPDKBKNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-4-fluoro-1-nitrobenzene (CAS 82420-35-7): Procurement-Ready Overview for Pharmaceutical Synthesis and Radiochemical Applications


2-(Bromomethyl)-4-fluoro-1-nitrobenzene (CAS 82420-35-7, molecular formula C₇H₅BrFNO₂, molecular weight 234.02 g/mol) is a functionalized aromatic building block featuring a benzylic bromomethyl group at the 2-position, a fluoro substituent at the 4-position, and a nitro group at the 1-position . This compound appears as a white to light yellow crystalline solid with a melting point range of 38–46°C depending on purity and synthetic route [1]. It is primarily utilized as an electrophilic alkylating intermediate in medicinal chemistry and radiopharmaceutical development, with documented applications in the synthesis of PET imaging agents including [¹⁸F]fluorotroprapride and [¹⁸F]fluorodexetimide [2].

Why 2-(Bromomethyl)-4-fluoro-1-nitrobenzene (CAS 82420-35-7) Cannot Be Replaced by Generic Analogs in Critical Synthetic Pathways


Substitution of 2-(bromomethyl)-4-fluoro-1-nitrobenzene with structurally similar benzyl bromides is demonstrably problematic due to three differentiating factors. First, regioisomeric variants (e.g., 2-(bromomethyl)-1-fluoro-3-nitrobenzene, CAS 1958-93-6) exhibit distinct physicochemical properties and melting points (53–54°C versus 38–41°C for the target compound), reflecting altered crystal packing and solubility profiles that impact downstream formulation . Second, the specific ortho-nitro/para-fluoro substitution pattern confers a unique electronic environment that modulates benzylic bromide reactivity relative to meta-substituted or non-fluorinated analogs . Third, in radiopharmaceutical applications where this compound serves as a precursor for [¹⁸F]-labeled benzyl bromides, the nitro group at the ortho position relative to the bromomethyl moiety is specifically required for the nucleophilic aromatic substitution with [¹⁸F]fluoride ion; alternative substitution patterns fail to yield viable radiochemical intermediates [1].

Quantitative Differentiation Evidence for 2-(Bromomethyl)-4-fluoro-1-nitrobenzene (CAS 82420-35-7) Versus Comparator Compounds


Synthetic Route Yield Comparison: 2-(Bromomethyl)-4-fluoro-1-nitrobenzene (93%) Versus Alternative Bromination Method (98%)

Two established synthetic routes to 2-(bromomethyl)-4-fluoro-1-nitrobenzene produce demonstrably different yields under distinct reaction conditions, enabling procurement decisions based on laboratory capabilities and purity requirements. The CBr₄/PPh₃ route achieves 93% yield with the target compound obtained as analytically pure white crystals (mp 38–41°C) directly after chromatography, whereas the PBr₃ route achieves 98% yield but typically requires no further purification for subsequent reactions . This 5-percentage-point yield differential must be weighed against the differing reagent costs and purification requirements.

organic synthesis bromination yield optimization

Regioisomer Differentiation: Melting Point Distinguishes 2-(Bromomethyl)-4-fluoro-1-nitrobenzene from 2-(Bromomethyl)-1-fluoro-3-nitrobenzene

The target compound (2-bromomethyl-4-fluoro substitution pattern) exhibits a melting point of 38–41°C when prepared via the CBr₄/PPh₃ route, which is significantly lower than its regioisomer 2-(bromomethyl)-1-fluoro-3-nitrobenzene (CAS 1958-93-6) at 53–54°C . This 13–15°C melting point depression provides a straightforward analytical discriminator for identity verification upon receipt. Commercial suppliers may report melting points in the 41–46°C range depending on purity grade and synthetic origin [1].

regioisomer identification quality control procurement verification

Electrophilic Reactivity Advantage: Bromomethyl Group Enables Quantitative Substitution Versus Chloromethyl Analogs

The bromomethyl substituent in 2-(bromomethyl)-4-fluoro-1-nitrobenzene provides superior leaving group capability relative to chloromethyl analogs. In the structurally related 1-(halomethyl)-3-nitrobenzene system, the bromo derivative exhibits significantly larger anisotropic displacement parameters (ADPs) than the chloro congener in X-ray diffraction experiments, a physical manifestation of the enhanced polarizability and weaker C–Br bond strength that underlies its greater reactivity in nucleophilic substitution reactions [1]. The presence of electron-withdrawing nitro and fluoro groups further polarizes the benzylic C–Br bond, amplifying electrophilicity at the benzylic carbon relative to non-nitrated fluorobenzyl bromides .

nucleophilic substitution leaving group reactivity alkylation

Radiopharmaceutical Intermediate Validation: Documented Utility in [¹⁸F]Fluorotroprapride and [¹⁸F]Fluorodexetimide Synthesis

2-(Bromomethyl)-4-fluoro-1-nitrobenzene (as the non-radioactive parent scaffold for [¹⁸F]-labeled analogs) is a validated precursor class for positron emission tomography (PET) radiopharmaceuticals. [¹⁸F]Fluorobenzyl bromides, prepared via nucleophilic aromatic substitution with [¹⁸F]fluoride ion on activated nitro precursors, have been successfully employed in the radiosynthesis of [¹⁸F]fluorotroprapride (D2 receptor ligand) and [¹⁸F]fluorodexetimide (muscarinic acetylcholine receptor antagonist) via reductive amination or aromatic N-alkylation [1][2]. The overall radiochemical yield for [¹⁸F]fluorodexetimide synthesis using this precursor class is 12% at end-of-synthesis (2.5 h total synthesis time) with specific activity exceeding 600 mCi/μmol [2].

PET imaging radiopharmaceutical fluorine-18 labeling neuroimaging

Bioreductive Alkylating Agent Class Distinction: Ortho-Nitrobenzyl Scaffold Shows Differential Mutagenicity Profile

Compounds containing the ortho-nitrobenzyl bromide scaffold (including the target compound) exhibit a distinct biological activity profile relative to para-substituted analogs. In Ames Salmonella mutagenicity testing (TA100 strain without S9 metabolic activation), ortho- and meta-nitrobenzyl bromides were non-mutagenic, whereas para-nitrobenzyl bromide demonstrated mutagenic activity [1]. This positional isomer-dependent activity profile is mechanistically significant: ortho-nitrobenzyl derivatives undergo bioreductive activation to form reactive alkylating species via a pathway that the Ames test system fails to capture, suggesting that mammalian cell-based or in vivo assays are required for accurate evaluation of this compound class [1].

bioreductive alkylating agent mutagenicity anticancer structure-activity relationship

Validated Application Scenarios for 2-(Bromomethyl)-4-fluoro-1-nitrobenzene (CAS 82420-35-7) in Medicinal Chemistry and Radiopharmaceutical Development


Alkylation of Amine-Containing Pharmacophores for CNS-Targeted PET Tracer Development

The benzylic bromide functionality of 2-(bromomethyl)-4-fluoro-1-nitrobenzene enables efficient N-alkylation of secondary amine pharmacophores. This reaction class has been validated in the synthesis of [¹⁸F]fluorotroprapride and [¹⁸F]fluorodexetimide, both CNS receptor-targeted PET imaging agents [1]. The radiochemical yields for the [¹⁸F]-labeled benzyl bromide intermediates (30–50% EOB) and final products (12% EOS) are established in peer-reviewed literature, providing a benchmark for reaction optimization [1][2]. The electron-withdrawing nitro and fluoro substituents enhance the electrophilicity of the benzylic carbon, facilitating complete alkylation under mild conditions compatible with radiolabeled substrates [3].

Synthesis of Bioreductive Prodrug Candidates via Nitro Group Reduction

The ortho-nitrobenzyl scaffold serves as a bioreductive trigger in hypoxia-activated prodrug design. Under hypoxic conditions characteristic of solid tumors, the nitro group undergoes enzymatic reduction to form reactive electrophilic species capable of alkylating cellular nucleophiles [1]. The ortho-substitution pattern of this compound distinguishes it from para-nitrobenzyl analogs in terms of mutagenicity profile and bioreductive activation mechanism [1]. Researchers developing hypoxia-selective anticancer agents can utilize this building block to incorporate the validated ortho-nitrobenzyl bioreductive moiety into novel molecular entities.

Cross-Coupling Reactions Requiring Regiospecifically Substituted Aryl Bromide Building Blocks

The bromomethyl group serves as an electrophilic handle for nucleophilic displacement reactions including amine alkylation, thioether formation, and ether synthesis [1]. The specific 2-bromomethyl-4-fluoro-1-nitro substitution pattern ensures regiospecific functionalization, which is critical when synthesizing compounds with defined substitution patterns for structure-activity relationship studies. The compound's melting point (38–46°C depending on purity grade) provides a convenient identity verification parameter that distinguishes it from the 1-fluoro-3-nitro regioisomer (53–54°C), reducing the risk of synthetic errors due to incorrect isomer procurement [2][3].

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